molecular formula C8H6ClN3O2 B11893192 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B11893192
M. Wt: 211.60 g/mol
InChI Key: TUZLSDIWHIFANN-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1069473-61-5) is a high-value chemical building block extensively employed in medicinal chemistry and pharmaceutical research. This compound features a multifunctional pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in drug discovery known for its versatile pharmacological profiles. The molecule serves as a key synthetic intermediate for the development of targeted therapeutics. Its reactive chloro and carboxylic acid groups allow for efficient derivatization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The pyrrolo[2,3-d]pyrimidine skeleton is structurally similar to purine bases, facilitating its role as a core structure in kinase inhibitor development . Research indicates that this scaffold is particularly valuable in the synthesis of highly selective kinase inhibitors, including colony-stimulating factor-1 receptor (CSF1R) inhibitors, which are investigated for applications in oncology and the modulation of tumor-associated macrophages . Furthermore, recent studies highlight the significance of the pyrrolo[2,3-d]pyrimidine core in antibacterial drug discovery. Derivatives of this scaffold have been identified as novel bacterial cell division inhibitors, specifically targeting the essential filamenting temperature-sensitive mutant Z (FtsZ) protein—a promising avenue for addressing antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . This makes the compound a crucial starting material in the quest for new anti-infective agents with novel mechanisms of action. Specifications: • CAS Number: 1069473-61-5 • Molecular Formula: C8H6ClN3O2 • Molecular Weight: 211.61 g/mol • Purity: Not less than (NLT) 98% This product is intended for research purposes only and is not for human or diagnostic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14)

InChI Key

TUZLSDIWHIFANN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Step 1: Condensation of 2-Methyl-3,3-dichloropropionitrile and Trimethyl Orthoformate

The initial step generates the intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Compound IV) through nucleophilic substitution. Reactants are combined in a polar aprotic solvent (e.g., dimethylformamide) at 20–40°C for 4–6 hours. The reaction proceeds via acid-catalyzed elimination, with trimethyl orthoformate acting as both a solvent and a formaldehyde equivalent.

Table 1: Reaction Conditions for Intermediate IV Synthesis

ParameterSpecification
Molar Ratio (Propionitrile : Orthoformate)1 : 1.2–1.5
Temperature20–40°C
Reaction Time4–6 hours
SolventDimethylformamide

Step 2: Cyclization with Formamidine Salt and Elimination

Compound IV undergoes cyclization with formamidine acetate in the presence of a base (e.g., sodium hydride) to form the pyrrolo[2,3-d]pyrimidine core. This one-pot reaction involves:

  • Addition-Condensation : At 0–50°C, formamidine acetate reacts with IV, facilitated by a substoichiometric base (50–60% of total).

  • Elimination : Raising the temperature to 50–110°C promotes HCl elimination, finalizing the heterocyclic structure.

Table 2: Optimized Cyclization Parameters

ParameterRange
Molar Ratio (Base : Formamidine : IV)(2.0–3.0) : (1.0–1.5) : 1
Condensation Temperature20–40°C
Elimination Temperature60–80°C
Total Reaction Time8–12 hours

Optimization of Reaction Conditions

Temperature Control

Elevating the elimination phase to 60–80°C reduces byproduct formation while maintaining reaction efficiency. Lower temperatures (<50°C) prolong completion but improve selectivity for the desired regioisomer.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and stabilize transition states. Nonpolar solvents result in incomplete cyclization due to poor reagent miscibility.

Stoichiometric Adjustments

Excess base (2.0–3.0 equivalents) ensures complete deprotonation of formamidine, while limiting its quantity prevents over-saponification of the carboxylic acid moiety.

HazardPrecautionary Action
Moisture SensitivityStore under inert gas (N₂/Ar)
CorrosivityUse corrosion-resistant equipment
Respiratory IrritationEmploy fume hoods and NIOSH-approved respirators

Key precautions include:

  • P231 + P232 : Handle under inert gas and protect from moisture.

  • P280 + P284 : Wear nitrile gloves and respiratory protection during synthesis.

  • P301 + P310 : Immediate medical intervention if ingested.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of pyrrolopyrimidine derivatives include N-methyl piperazine and ethanol . Reaction conditions often involve refluxing and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of various functionalized pyrrolopyrimidine derivatives .

Scientific Research Applications

Biological Activities

5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been researched for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives showed inhibition zones greater than 15 mm against pathogens like Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
5-Chloro-7-methyl derivativeS. aureus20
5-Chloro-7-methyl derivativeE. coli18

Anticancer Activity

The compound has shown promise as an anticancer agent, particularly as a CDK (cyclin-dependent kinase) inhibitor. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induces apoptosis via mitochondrial pathway
MCF-78.0Inhibits CDK activity

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that the compound induced apoptosis through a mitochondrial-dependent mechanism, leading to a decrease in viable cell counts by approximately 70% after 48 hours of treatment.

Case Study 2: Antimicrobial Properties

In a comparative study of various pyrrolopyrimidine derivatives, the compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) of 32 µg/mL, confirming its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Halogen Substitution: Chloro vs. Bromo Analogs

Replacing chlorine with bromine alters steric and electronic properties. For example:

  • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1823900-35-1) has a molecular weight of 256.06 g/mol (C₈H₆BrN₃O₂) . Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity compared to the chloro analog. However, this substitution could reduce metabolic stability due to heavier halogen bonds.

Substituent Position: Chloro at Position 4 vs. 5

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1069473-61-5): The chlorine at position 4 and carboxylic acid at position 5 result in distinct electronic distributions. This compound has a molecular weight of 211.605 g/mol and is synthesized via methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF .

Carboxylic Acid Group Variations

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1005206-17-6): The absence of chlorine and methyl groups reduces steric hindrance, enhancing solubility (molecular weight: 163.13 g/mol) .
  • 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine : Bulky aromatic substituents increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility .

Methyl Group Modifications

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Chloro-7-methyl-7H-pyrrolo[...]-5-carboxylic acid C₈H₆ClN₃O₂ 211.605 1069473-61-5 Chloro at 4, methyl at 7, COOH at 5
5-Bromo-7-methyl-7H-pyrrolo[...]-4-carboxylic acid C₈H₆BrN₃O₂ 256.06 1823900-35-1 Bromo at 5, methyl at 7, COOH at 4
7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid C₇H₅N₃O₂ 163.13 1005206-17-6 Unsubstituted, COOH at 4

Biological Activity

5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. The chemical structure is characterized by a pyrrole ring fused with a pyrimidine ring, with a carboxylic acid functional group contributing to its reactivity and biological properties. The molecular formula is C8H6ClN3O2C_8H_6ClN_3O_2 and the compound exhibits significant structural diversity that can influence its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine derivatives against various cancer cell lines. The results indicated varying levels of cytotoxicity:

CompoundCell LineIC50 (µM)
5eHepG243.15
5hMDA-MB-23159.00
5kHeLa29.00
5lMCF-750.00

These values suggest that certain derivatives exhibit potent cytotoxic effects, making them promising candidates for further development as anticancer agents .

The mechanism by which these compounds exert their cytotoxic effects involves the induction of apoptosis and cell cycle arrest. For instance, compound 5k was shown to significantly increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2. This indicates a shift towards apoptosis in cancer cells, which is a desirable outcome in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. Modifications to the core structure can enhance potency and selectivity for specific targets:

  • Chlorine Substitution : The presence of chlorine at specific positions has been linked to increased cytotoxicity against certain cell lines.
  • Functional Group Variations : Altering functional groups on the aromatic rings can lead to significant changes in activity profiles across different cancer types.

For example, compound 5k , which features multiple substitutions, demonstrated superior inhibitory activity against several tyrosine kinases compared to other derivatives .

Case Study: Compound 5k

A detailed investigation into compound 5k revealed its potential as a multi-targeted kinase inhibitor. In vitro studies showed IC50 values ranging from 40 nM to 204 nM against key enzymes such as EGFR and CDK2, comparable to established inhibitors like sunitinib (IC50 = 261 nM). Furthermore, molecular docking studies indicated favorable binding interactions with these targets, supporting its role as a promising therapeutic agent .

Q & A

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) using immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Crystallography: Resolve co-crystal structures with target kinases (e.g., PDB ID 7SC) to identify critical binding interactions .
    Example Data (SPR):
Kinaseka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
EGFR1.2×10⁵0.00867
CDK28.5×10⁴0.012141

How does the compound’s stability under physiological conditions affect experimental design?

Q. Advanced Research Focus

  • pH Stability: The carboxylic acid group may protonate/deprotonate in buffers (pH 6–8), altering solubility. Pre-test stability via:
    • HPLC-MS: Monitor degradation products after 24-hour incubation in PBS .
    • Circular Dichroism (CD): Assess conformational changes in kinase-binding assays .
  • Metabolic Stability: Use liver microsomes (human/rat) to estimate half-life (t1/2) and guide dosing in in vivo studies .

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